There is currently limited information publicly available on the specific scientific research applications of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. However, some resources indicate it can be obtained from chemical suppliers for research purposes [].
Here's what we can glean from existing information:
The core structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, which combines pyrrole and pyridine rings, might be of interest for medicinal chemistry research. Organic chemists often explore heterocyclic compounds like this one as scaffolds for designing new drugs []. The rings can be functionalized to introduce various chemical groups, potentially leading to novel molecules with desired biological activities.
Since there's no substantial data on its applications, further research is needed to explore the potential of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This could involve studies on its:
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with the molecular formula C7H6N2O. It features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is particularly noted for its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is implicated in several neurological and psychiatric disorders .
The chemical reactivity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allows it to participate in various organic reactions. One common reaction involves the interaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions, leading to the formation of diverse heterocyclic compounds. Additionally, modifications can be made to introduce functional groups that enhance its biological activity or alter its pharmacological profile.
Research indicates that 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor plays a critical role in neurotransmission and is associated with various neurological functions. The modulation of this receptor can lead to significant effects on biochemical pathways related to mood regulation, cognition, and other neurophysiological processes, suggesting potential therapeutic applications for conditions such as schizophrenia and Alzheimer's disease .
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through several methods:
This compound finds applications across various fields:
Studies have shown that 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one interacts specifically with the M4 muscarinic acetylcholine receptor. This interaction can lead to modulation of receptor activity, influencing various downstream signaling pathways. The precise biochemical mechanisms involved are still under investigation but are believed to impact neurotransmitter release and neuronal excitability, making this compound a subject of interest for further research in neuropharmacology .
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be compared with other similar compounds based on their structural features and biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-one | Similar fused ring system | Lacks specific allosteric modulation properties |
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Contains a benzyl group | Different functional groups alter chemical properties |
7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | Contains an amino group | Potentially different biological activities |
The uniqueness of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one lies in its specific ability to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, distinguishing it from other similar compounds that may not exhibit this property or have different pharmacological profiles .
Irritant